alpha-Sulfophenylacetic acid

Overview

Description

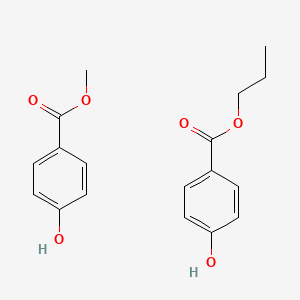

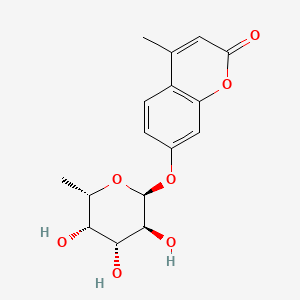

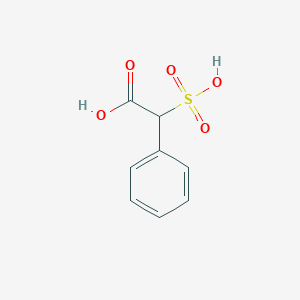

Alpha-Sulfophenylacetic acid (α-SPAA) is a sulfur-containing organic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. α-SPAA is a derivative of phenylacetic acid, and is similar in structure to other sulfur-containing compounds such as sulfonamides, sulfonates, and thioesters. It is a colorless, water-soluble compound that is often used as a reagent or catalyst in organic synthesis.

Scientific Research Applications

1. Biological Activity and Molecular Interactions

Alpha-Sulfophenylacetic acid plays a role in molecular interactions and biological activities. It's found in perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), both of which exhibit multiple toxicities and biological activities through activation of the alpha isotype of peroxisome proliferator-activated receptors (PPARs). These interactions affect lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. Notably, this compound can impact immunomodulation in experimental animals, altering inflammatory responses, cytokine production, and antibody synthesis (DeWitt et al., 2009).

2. Chemical Synthesis and Structural Analysis

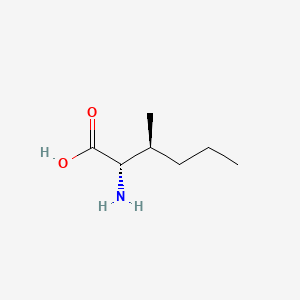

This compound is a crucial component in the synthesis of certain pharmaceutical compounds. Its absolute configuration as part of the antipseudomonal semisynthetic penicillin, (-)-alpha-sulfobenzylpenicillin, has been confirmed through X-ray analysis. This confirms its role in the D-series of these compounds, indicating its importance in the synthesis of biologically active diastereoisomers (Kamiya et al., 1973).

3. Applications in Organic Synthesis

This compound derivatives are utilized in organic synthesis. Its alpha-sulfonyl carbanions, for instance, are valuable in creating zwitterionic synthons, which are key in synthesizing a range of pharmaceuticals like 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid. This highlights its role in the synthesis of complex organic molecules, contributing significantly to pharmaceutical development (Costa, Nájera, & Sansano, 2002).

4. Role in Enzyme Inhibition

This compound is involved in the development of enzyme inhibitors. For instance, new alpha-substituted succinate-based hydroxamic acids that include derivatives of this compound have shown promising results as tumor necrosis factor-alpha convertase inhibitors. These compounds have improved potency compared to existing inhibitors, illustrating the potential of this compound in therapeutic applications (Barlaam et al., 1999).

Safety and Hazards

Mechanism of Action

Alpha-Sulfophenylacetic acid, also known as 2-phenyl-2-sulfoacetic acid, is a member of the class of phenylacetic acids . It is a phenylacetic acid in which one of the hydrogens α- to the carboxy group has been replaced by a sulfo group .

Target of Action

It is known that it is a bronsted acid, a molecular entity capable of donating a hydron to an acceptor .

Mode of Action

As a Bronsted acid, it can donate a proton to a base, potentially influencing the pH of its environment .

Biochemical Pathways

It is known that it is a bronsted acid, which suggests it may play a role in acid-base reactions and potentially influence ph-dependent biochemical pathways .

Result of Action

As a Bronsted acid, it may influence the pH of its environment, which could have various effects depending on the specific context .

Action Environment

As a bronsted acid, its action may be influenced by factors that affect acid-base reactions, such as the ph of the environment .

Biochemical Analysis

Biochemical Properties

Alpha-sulfophenylacetic acid plays a significant role in biochemical reactions as a Bronsted acid, capable of donating a hydron to an acceptor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phenylacetic acid, serving as its functional parent . The nature of these interactions often involves the formation of conjugate acids and bases, which are crucial in maintaining the stability and reactivity of biochemical systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and metabolite levels within cells . These changes can lead to modifications in cell function, impacting processes such as energy production and cellular growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions often result in changes in gene expression, which can further influence cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, although its efficacy may diminish due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . These interactions can affect the overall metabolic flux, leading to changes in metabolite levels and influencing the efficiency of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which are crucial for its biochemical activity and effectiveness.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity.

properties

IUPAC Name |

2-phenyl-2-sulfoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNMCXDGQQVYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328744 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41360-32-1 | |

| Record name | alpha-Sulfophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in synthesizing α-sulfophenylacetic acid enantioselectively?

A1: A recent study demonstrated an innovative approach for the enantioselective synthesis of allylic sulfonic acids, including α-sulfophenylacetic acid []. This method utilizes an iridium-catalyzed allylation of sodium sulfite (Na2SO3) with allylic carbonates. This reaction proceeds with high enantio- and regioselectivity, yielding the desired (R)-enantiomer of α-sulfophenylacetic acid, a key intermediate for synthesizing Cefsulodin and Sulbenicillin. []

Q2: How is α-sulfophenylacetic acid used in the preparation of Sulbenicillin sodium?

A2: α-Sulfophenylacetic acid plays a vital role in the synthesis of Sulbenicillin sodium. One method involves reacting α-sulfophenylacetic acid with a chloroformate to produce a mixed anhydride. [] Separately, 6-aminopenicillanic acid (6-APA) is reacted with an organic base to form a salt, which is then dissolved in an organic solvent. This solution subsequently undergoes a condensation reaction with the mixed anhydride. After completion, the reaction mixture is acidified, and the organic phase containing Sulbenicillin is reacted with sodium 2-ethylhexanoate to obtain Sulbenicillin sodium. [] This method, utilizing readily available materials, offers an efficient and cost-effective approach for large-scale production. []

Q3: Are there alternative methods for preparing Sulbenicillin disodium using α-sulfophenylacetic acid?

A3: Yes, an alternative method involves first converting α-sulfophenylacetic acid to α-sulfophenylacetyl chloride. [] This activated form is then reacted with 6-APA in a controlled pH environment (5.6-7.0) using a mixture of water, ethanol, and tetrahydro-2-methylfuran as solvents at a controlled temperature (15-25°C). [] This approach offers a simplified process with a shorter reaction time and milder conditions, resulting in a high yield of Sulbenicillin disodium. []

Q4: Besides Sulbenicillin, are there other β-lactam antibiotics synthesized using α-sulfophenylacetic acid?

A4: Yes, α-sulfophenylacetic acid serves as a critical building block for various semisynthetic β-lactam antibiotics. Beyond Sulbenicillin, it has been successfully employed in synthesizing a series of novel cephalosporins, expanding the range of available β-lactam antibiotics for therapeutic applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)